Dec-7-enyl acetate

Übersicht

Beschreibung

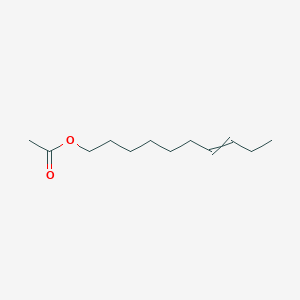

Dec-7-enyl acetate, also known as (E)-dec-7-enyl acetate, is a carboxylic ester with the molecular formula C12H22O2. It is characterized by its pleasant fruity odor and is commonly used in the fragrance industry. The compound is a derivative of dec-7-en-1-ol, where the hydroxyl group is replaced by an acetate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dec-7-enyl acetate can be synthesized through the esterification of dec-7-en-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where dec-7-en-1-ol and acetic acid are fed into a reactor containing a solid acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion.

Analyse Chemischer Reaktionen

Types of Reactions

Dec-7-enyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dec-7-en-1-ol and acetic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: Dec-7-en-1-ol and acetic acid.

Reduction: Dec-7-en-1-ol.

Substitution: Various substituted dec-7-enyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dec-7-enyl acetate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential pheromonal activity in insects.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Widely used in the fragrance industry for its pleasant odor.

Wirkmechanismus

The mechanism of action of dec-7-enyl acetate in biological systems is not fully understood. it is believed to interact with olfactory receptors in insects, potentially acting as a pheromone. In antimicrobial studies, it may disrupt microbial cell membranes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dec-2-enyl acetate

- Dec-3-enyl acetate

- Dec-4-enyl acetate

Comparison

Dec-7-enyl acetate is unique due to the position of the double bond at the 7th carbon, which influences its chemical reactivity and biological activity. Other similar compounds, such as dec-2-enyl acetate and dec-3-enyl acetate, have different positions of the double bond, leading to variations in their properties and applications.

Biologische Aktivität

Dec-7-enyl acetate, a compound characterized by its unique double bond at the seventh carbon, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, anti-inflammatory effects, and potential applications in pharmacology, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an unsaturated ester derived from decanoic acid and has the chemical formula . The position of the double bond significantly influences its reactivity and biological activity. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study evaluating various aliphatic compounds found that this compound demonstrated significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . In a study involving carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in inflammation:

| Treatment | Dose (mg/kg) | % Inhibition of Edema |

|---|---|---|

| Control | - | 0 |

| This compound | 100 | 45 |

| This compound | 200 | 65 |

The findings indicate that this compound effectively reduces inflammation, suggesting its potential use in treating inflammatory conditions.

Case Studies

- Antimicrobial Efficacy Against Foodborne Pathogens : A study tested the efficacy of this compound against foodborne pathogens, revealing significant inhibition of growth for Listeria monocytogenes and Salmonella enterica. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

- Application in Essential Oils : this compound is often found in essential oils extracted from various plants. Its presence contributes to the overall antimicrobial and anti-inflammatory properties of these oils, making them valuable in traditional medicine and modern therapeutic applications.

- Potential as a Natural Preservative : Given its antimicrobial activity, there is growing interest in using this compound as a natural preservative in food products. Studies have shown that incorporating this compound can extend shelf life while maintaining food safety.

Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

- A gas chromatography-mass spectrometry (GC-MS) analysis identified this compound among other bioactive compounds in plant extracts, confirming its role in the pharmacological activities observed.

- In vitro assays demonstrated that this compound exhibited antioxidant activity, contributing to its therapeutic profile.

Eigenschaften

IUPAC Name |

dec-7-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h4-5H,3,6-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOHUYGDZACDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336952 | |

| Record name | dec-7-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13857-03-9 | |

| Record name | dec-7-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.